molecular formula C12H15N5O4 B1366713 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid CAS No. 186046-99-1

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Cat. No.: B1366713
CAS No.: 186046-99-1
M. Wt: 293.28 g/mol
InChI Key: BQWXVHALCKHHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group within a purine ring structure. This compound is significant in organic synthesis, particularly in the protection of amino groups during chemical reactions.

Biochemical Analysis

Biochemical Properties

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, enhancing amide formation without the addition of a base . These interactions are primarily mediated through hydrogen bonding and other non-covalent interactions, which facilitate the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the stability and degradation of proteins within cells, thereby impacting cellular homeostasis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of its use. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to modulate enzyme activity and influence gene expression . These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal laboratory conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced protein stability and improved cellular function. At higher doses, toxic or adverse effects can occur, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production . Detailed studies on its metabolic interactions are essential for a comprehensive understanding of its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is vital for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within cells, highlighting the importance of studying its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which provide efficient, versatile, and sustainable synthesis compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is unique due to its purine ring structure, which provides specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of nucleoside analogs and other biologically active molecules.

Properties

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c1-12(2,3)21-11(20)16-9-8-10(14-5-13-9)17(6-15-8)4-7(18)19/h5-6H,4H2,1-3H3,(H,18,19)(H,13,14,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWXVHALCKHHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
Reactant of Route 4
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
Reactant of Route 5
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
Reactant of Route 6
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.